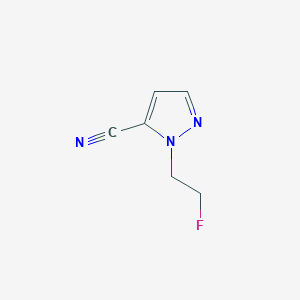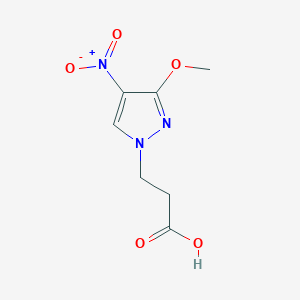
1-(8-Acetyldibenzothiophen-2-yl)ethanone
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under different conditions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Organic Synthesis Starter
“1-(8-Acetyldibenzothiophen-2-yl)ethanone” can serve as a starting material in the synthesis of more complex benzothiophene derivatives. These derivatives are crucial in the development of various organic compounds used in medicinal chemistry and materials science .
Antioxidant Properties
Compounds derived from benzothiophene, such as “1-(8-Acetyldibenzothiophen-2-yl)ethanone,” have been studied for their antioxidant properties. Antioxidants are important in preventing oxidative stress, which can lead to cellular damage and diseases .
Anti-inflammatory Applications
Benzothiophene derivatives exhibit anti-inflammatory activity, making them potential candidates for the treatment of chronic inflammation-related disorders. This application is significant in the development of new pharmaceuticals .
Antimicrobial Activity
The structural motif of benzothiophene is found in several antimicrobial drugs. Research into “1-(8-Acetyldibenzothiophen-2-yl)ethanone” could lead to the development of new antimicrobial agents to combat resistant strains of bacteria .
Antitumor and Cytotoxic Activity
Some benzothiophene derivatives have shown promise in antitumor and cytotoxic activity against various human tumor cell lines. This suggests potential applications in cancer therapy research .
Neuroprotective Effects
The neuroprotective effects of benzothiophene compounds are of interest in the treatment of neurodegenerative diseases. By studying “1-(8-Acetyldibenzothiophen-2-yl)ethanone,” researchers can explore new avenues for treating conditions like Alzheimer’s and Parkinson’s disease .
Antiviral Drug Development
Given the structural similarity to other thiazole-based antiretroviral drugs, “1-(8-Acetyldibenzothiophen-2-yl)ethanone” could be a precursor in the synthesis of new antiviral medications, particularly those targeting HIV .
Chemical Reaction Accelerators
Benzothiophene derivatives are known to act as accelerators in chemical reactions. This application is crucial in industrial processes where speed and efficiency are paramount .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(8-acetyldibenzothiophen-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2S/c1-9(17)11-3-5-15-13(7-11)14-8-12(10(2)18)4-6-16(14)19-15/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPBWRXUZDIQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=C2C=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

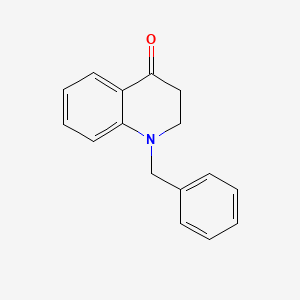
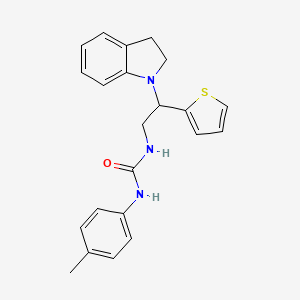
![2-({2'-Amino-3'-cyano-6',7-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate](/img/structure/B2857818.png)
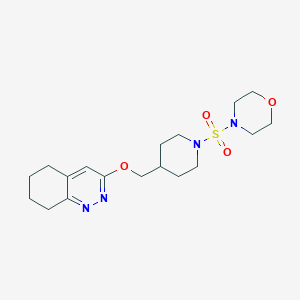

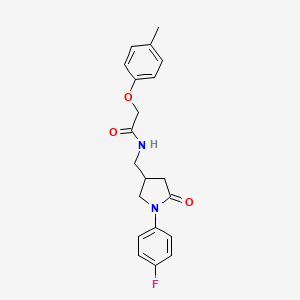
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2857823.png)
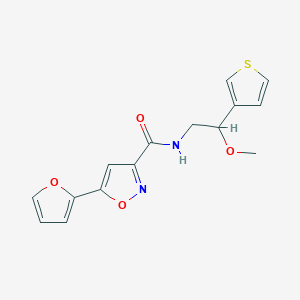
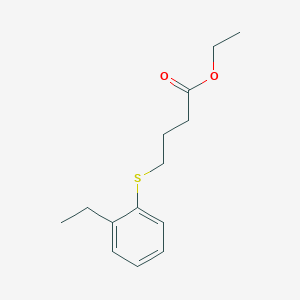
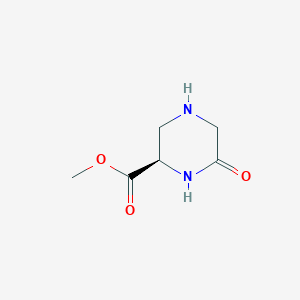
![(2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B2857830.png)

